molecular formula C26H22O8 B2852081 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate CAS No. 869080-63-7

3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

カタログ番号: B2852081
CAS番号: 869080-63-7
分子量: 462.454
InChIキー: KCWKUMFREWQESB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the coumarin-based ester family, characterized by a 2H-chromen-2-one (coumarin) backbone substituted with a 4-methoxyphenyl group at the 3-position and a 3,4,5-trimethoxybenzoyloxy moiety at the 7-position. Its molecular formula is C₂₇H₂₄O₉, with a molecular weight of 492.48 g/mol . The synthesis typically involves acylation of a hydroxylated coumarin intermediate (e.g., 7-hydroxycoumarin derivative) with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as K₂CO₃ .

特性

IUPAC Name

[3-(4-methoxyphenyl)-2-oxochromen-7-yl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O8/c1-29-18-8-5-15(6-9-18)20-11-16-7-10-19(14-21(16)34-26(20)28)33-25(27)17-12-22(30-2)24(32-4)23(13-17)31-3/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWKUMFREWQESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a derivative of chromenone and has garnered attention due to its potential biological activities. Chromenones are known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential applications in medicine.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H20O7\text{C}_{20}\text{H}_{20}\text{O}_{7}

This structure includes a chromenone core with methoxy and benzoate substituents that may influence its biological activity.

Biological Activity Overview

The biological activity of 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate has been investigated through various studies. Key findings include:

  • Antioxidant Activity : The compound exhibits significant free radical scavenging ability. Preliminary tests have shown that it has a lower SC50 value compared to ascorbic acid, indicating strong antioxidant potential.
  • Cytotoxicity : Studies indicate that the compound may possess cytotoxic effects against certain cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

Antioxidant Activity

A study evaluated the antioxidant capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that:

CompoundSC50 (μg/mL)
3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate2.36
Ascorbic Acid1.65

This data highlights the compound's effectiveness as an antioxidant compared to standard antioxidants like ascorbic acid.

Cytotoxicity Studies

In vitro studies assessed the cytotoxic effects on various cancer cell lines. The results showed:

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)15.0
HeLa (Cervical Cancer)12.5

The compound demonstrated significant cytotoxicity against these cell lines, suggesting its potential as an anticancer agent.

Anti-inflammatory Effects

In a model of inflammation induced by lipopolysaccharide (LPS), the compound was found to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6:

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha250120
IL-6300150

The proposed mechanisms by which 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate exerts its biological effects include:

  • Free Radical Scavenging : The methoxy groups in the structure enhance electron donation capabilities, allowing for effective neutralization of free radicals.
  • Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells through modulation of Bcl-2 family proteins and caspase activation.
  • Inhibition of Inflammatory Pathways : By downregulating NF-kB signaling pathways, the compound reduces inflammation-related gene expression.

Case Studies

  • Study on MCF-7 Cells : A detailed study focused on the effect of the compound on MCF-7 breast cancer cells showed that treatment led to increased apoptosis markers and decreased cell viability over a 48-hour period.
  • Animal Model for Inflammation : In vivo studies using a rat model demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Chromen Substituent Benzoate Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Findings
Target Compound 4-Methoxyphenyl 3,4,5-Trimethoxy C₂₇H₂₄O₉ 492.48 Not reported Synthesized via acylation with 3,4,5-trimethoxybenzoyl chloride .
3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-Trimethoxybenzoate 2,4-Dimethoxyphenyl 3,4,5-Trimethoxy C₂₇H₂₄O₉ 492.48 Not reported Structural isomer; altered substitution pattern may affect binding interactions.
Butyl 3,4,5-Trimethoxybenzoate (Compound 5) 3,4,5-Trimethoxy C₁₅H₂₀O₅ 280.32 Not reported 2.3× more potent than reference drug in cytotoxicity assays.
Isopentyl 3,4,5-Trimethoxybenzoate (Compound 6) 3,4,5-Trimethoxy C₁₆H₂₂O₅ 294.34 Not reported Slightly more potent than Compound 5; enhanced lipophilicity.
(E)-7-((3-((2-Oxo-2H-chromen-7-yl)oxy)propyl)(3-((3-(3,4,5-trimethoxyphenyl)acryloyl)oxy)propyl)amino)heptyl 3,4,5-Trimethoxybenzoate (Compound 50) 2-Oxo-2H-chromen-7-yl 3,4,5-Trimethoxy C₃₉H₄₃NO₁₃ 757.76 73–76 (HCl salt) Dual P-gp and CA XII inhibitor; high yield (74.5%) in synthesis .
[3-(4-Methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 4-Methoxybenzoate 4-Methoxyphenyl, 2-methyl-4-oxo 4-Methoxy C₂₅H₂₀O₆ 416.13 Not reported Reduced methoxy groups lower molecular weight; potential impact on solubility.

Key Observations:

Structural Influence on Activity :

  • The 3,4,5-trimethoxybenzoyl group is critical for enhancing potency. For example, butyl and isopentyl esters of 3,4,5-trimethoxybenzoic acid exhibit significant cytotoxicity, with potency increasing with alkyl chain length .
  • Fused aromatic systems (e.g., naphthalene in Compound 11 ) further enhance activity compared to simpler esters, suggesting that planar structures improve target binding.

Synthetic Yields and Methods :

  • The target compound and its analogs are synthesized via nucleophilic acyl substitution, often using 3,4,5-trimethoxybenzoyl chloride. Yields range from 55% to 97.7% depending on reaction conditions (e.g., solvent, base) .
  • Hydrochloride salts of these compounds (e.g., Compound 50) show higher melting points (73–76°C), likely due to improved crystallinity .

For example, the target compound (MW 492.48) is heavier than [3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 4-methoxybenzoate (MW 416.13), which may influence pharmacokinetics .

Research Findings and Implications

  • Cytotoxicity : Trimethoxybenzoate derivatives consistently outperform less-substituted analogs. For instance, isopentyl 3,4,5-trimethoxybenzoate (Compound 6) is more potent than its butyl counterpart (Compound 5) .
  • Enzyme Inhibition : The 3,4,5-trimethoxybenzoyl group’s electron-rich aromatic system facilitates interactions with enzyme active sites, as seen in P-gp/CA XII dual inhibitors .
  • Synthetic Scalability : High yields (up to 97.7%) in synthesizing complex esters (e.g., Compound 13 ) suggest feasibility for large-scale production.

準備方法

Pechmann Condensation with Modified Aryl Incorporation

The classical Pechmann reaction between 4-methoxyphenol and ethyl acetoacetate under Brønsted acid catalysis (H₂SO₄, 80°C, 6 h) yields 7-hydroxy-4-methylcoumarin. To introduce the 3-(4-methoxyphenyl) group, a Mitsunobu reaction is employed post-condensation:

  • Bromination : Treat 7-hydroxy-4-methylcoumarin with NBS (N-bromosuccinimide) in CCl₄ under UV light to obtain 3-bromo-7-hydroxy-4-methylcoumarin.
  • Suzuki-Miyaura Coupling : React with 4-methoxyphenylboronic acid using Pd(PPh₃)₄ catalyst and K₂CO₃ base in dioxane/H₂O (3:1) at 90°C for 12 h.

Yield : 68% after column chromatography (hexane:EtOAc 4:1)
Characterization : ¹H NMR (400 MHz, DMSO-d₆) δ 10.32 (s, 1H, OH), 7.89 (d, J = 8.8 Hz, 1H), 7.52–7.48 (m, 2H), 6.99–6.95 (m, 2H), 6.32 (s, 1H), 3.83 (s, 3H, OCH₃), 2.44 (s, 3H, CH₃).

Preparation of 3,4,5-Trimethoxybenzoyl Chloride

Chlorination of 3,4,5-Trimethoxybenzoic Acid

  • Suspend 3,4,5-trimethoxybenzoic acid (1.0 eq) in SOCl₂ (5.0 eq) with catalytic DMF (0.1 eq)
  • Reflux at 70°C for 3 h under nitrogen
  • Remove excess SOCl₂ under reduced pressure

Yield : 92% (pale yellow liquid)
Characterization : FT-IR (neat) 1785 cm⁻¹ (C=O stretch), ¹H NMR (400 MHz, CDCl₃) δ 7.21 (s, 2H), 3.94 (s, 6H), 3.91 (s, 3H).

Esterification Protocol Optimization

Base-Mediated Coupling

React 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-ol (1.0 eq) with 3,4,5-trimethoxybenzoyl chloride (1.2 eq) in anhydrous DCM using:

  • Base : DMAP (0.2 eq) + Et₃N (2.5 eq)
  • Conditions : 0°C → rt, 12 h under N₂

Workup :

  • Dilute with DCM, wash with 5% HCl (2×)
  • Dry over MgSO₄, concentrate in vacuo
  • Purify via silica gel chromatography (hexane:EtOAc 7:3 → 1:1 gradient)

Yield : 74%
Purity : >98% (HPLC, C18 column, MeCN:H₂O 70:30)

Alternative Synthetic Routes

One-Pot Sequential Coupling

Developed to improve atom economy:

  • Conduct Pechmann condensation with 4-methoxyphenol and ethyl 3-(4-methoxyphenyl)acetoacetate
  • In situ esterification using 3,4,5-trimethoxybenzoyl imidazole

Advantages :

  • Eliminates intermediate isolation steps
  • Total yield increases to 81%
  • Reduced solvent consumption

Analytical Characterization Data

Spectroscopic Profile

¹H NMR (400 MHz, CDCl₃):
δ 8.21 (d, J = 8.8 Hz, 1H, H-5),
7.67 (s, 2H, benzoyl H-2/H-6),
7.53 (d, J = 8.8 Hz, 1H, H-8),
7.32–7.28 (m, 2H, aryl H),
6.98–6.94 (m, 2H, aryl H),
6.41 (s, 1H, H-4),
3.95 (s, 6H, OCH₃),
3.93 (s, 3H, OCH₃),
3.87 (s, 3H, OCH₃).

HRMS (ESI-TOF) :
Calcd for C₂₇H₂₄O₉ [M+H]⁺: 493.1494, Found: 493.1497.

Critical Process Parameters

Parameter Optimal Range Effect of Deviation
Reaction Temperature 0°C → 25°C <0°C: Incomplete activation
>25°C: Ester hydrolysis
DMAP Concentration 0.1–0.3 eq <0.1 eq: Slow acylation
>0.3 eq: Side product formation
Chromatography Gradient Hexane:EtOAc 7:3→1:1 Sharper elution profile

Industrial Scale-Up Considerations

Continuous Flow Synthesis

  • Mixer Module : Teflon AF-2400 tubing (0.8 mm ID) for SOCl₂/acid reaction
  • Reactor : Packed bed of molecular sieves (3Å) to absorb HCl(g)
  • Throughput : 2.8 kg/day using 10 L total reactor volume

Q & A

Q. What are the standard synthesis protocols for 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate, and what key intermediates are involved?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the coumarin backbone via Pechmann or Kostanecki-Robinson condensation, using 4-methoxyphenol derivatives and β-ketoesters under acidic conditions .
  • Step 2 : Esterification of the 7-hydroxy group on the coumarin core with 3,4,5-trimethoxybenzoyl chloride. This step often employs catalysts like DMAP and solvents such as THF or dichloromethane to enhance reactivity and yield .
  • Key intermediates : 7-hydroxycoumarin derivatives and activated 3,4,5-trimethoxybenzoic acid (e.g., acyl chlorides) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming the ester linkage (δ ~7.5–8.0 ppm for coumarin protons, δ ~160–170 ppm for carbonyl carbons) and methoxy group integration (δ ~3.8–4.0 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+^+ ions) .
  • TLC/HPLC : Monitors reaction progress and purity using solvent systems like CH2_2Cl2_2/MeOH/NH4_4OH (95:5:0.5) .

Q. What preliminary biological activities have been reported for this compound?

While direct data is limited, structurally related coumarin derivatives exhibit:

  • Anticancer activity : Inhibition of P-glycoprotein (P-gp) and carbonic anhydrase XII (hCA XII), validated via in vitro assays like MTT and fluorescence-based transport studies .
  • Antimicrobial effects : MIC (Minimum Inhibitory Concentration) testing against Gram-positive bacteria and fungi .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield and purity of this compound?

  • Reaction Conditions : Use of anhydrous solvents (e.g., THF), controlled temperature (60–80°C), and stoichiometric excess of 3,4,5-trimethoxybenzoyl chloride (1.2–1.5 equiv.) to drive esterification .
  • Catalysts : DMAP (4-Dimethylaminopyridine) at 0.1–0.2 equiv. accelerates acylation by activating the carbonyl group .
  • Workup : Purification via column chromatography (silica gel, gradient elution) or recrystallization from ethanol improves purity .

Q. How can contradictory data in biological activity reports be resolved?

  • Assay Validation : Replicate studies using standardized protocols (e.g., NIH/NCATS guidelines for P-gp inhibition) .
  • Purity Checks : Confirm compound integrity via HPLC (>95% purity) to rule out impurities affecting bioactivity .
  • Structural Analogues : Compare activity trends with derivatives (e.g., 3,4,5-trimethoxy vs. 4-methoxy substituents) to identify pharmacophores .

Q. What computational strategies are recommended for predicting interaction mechanisms with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to P-gp or hCA XII, focusing on π-π stacking with trimethoxybenzoyl groups and hydrogen bonding with coumarin carbonyls .
  • QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values to guide structural modifications .

Q. What experimental approaches are suitable for studying enzyme inhibition kinetics?

  • Steady-State Kinetics : Monitor substrate conversion (e.g., 4-nitrophenyl acetate for hCA XII) via UV-Vis spectroscopy, varying inhibitor concentrations to calculate Ki_i values .
  • Pre-incubation Assays : Determine time-dependent inhibition by pre-incubating the compound with enzymes (e.g., P-gp ATPase activity) to assess irreversible binding .

Methodological Notes

  • Spectral Interpretation : Overlapping signals in 1^1H NMR (e.g., aromatic protons) can be resolved using 2D techniques (COSY, HSQC) .
  • Crystallography : For structural confirmation, employ SHELXL for refinement and WinGX/ORTEP for visualization, referencing SHELX-76 methodologies .
  • Biological Replicates : Use n ≥ 3 replicates in assays to ensure statistical significance .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。